molecular formula C38H45NO4 B1436412 (2R,3R,4R,5S)-3,4,5-Tris(benzyloxy)-2-((benzyloxy)methyl)-1-butylpiperidine CAS No. 227932-82-3

(2R,3R,4R,5S)-3,4,5-Tris(benzyloxy)-2-((benzyloxy)methyl)-1-butylpiperidine

Cat. No. B1436412
M. Wt: 579.8 g/mol
InChI Key: DZPAABGOOAWABR-NAQJMGRXSA-N
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Description

(2R,3R,4R,5S)-3,4,5-Tris(benzyloxy)-2-((benzyloxy)methyl)-1-butylpiperidine (hereinafter referred to as “Tris-B”) is a synthetic organic compound that has been used in a variety of scientific research applications. It is a versatile compound that is relatively easy to synthesize and has been used in various studies related to drug development, organic synthesis, and biochemistry. Tris-B has been found to have a wide range of applications due to its unique molecular structure and its ability to interact with other molecules.

Scientific Research Applications

Asymmetric Synthesis and Organic Material Development

The compound and its derivatives are vital in the field of asymmetric synthesis, serving as precursors or intermediates in the production of various organic materials. The stereoselective Mannich reaction and subsequent treatments are used to prepare potential precursors for alkaloids like stemofoline, indicating its significance in synthesizing complex, biologically active molecules (Thomas & Vickers, 2009). Similarly, the compound's derivatives are essential in synthesizing liquid crystalline materials, showing their importance in creating advanced materials with unique properties (Beginn et al., 2000).

Supramolecular Chemistry and Material Science

The compound's derivatives contribute significantly to the development of supramolecular chemistry and material science. They are involved in the formation of supramolecular interpenetrating networks, highlighting their role in developing new materials with complex, intertwined structures (Beginn et al., 2000). The synthesis and characterization of tris-methacrylated derivatives further demonstrate their utility in creating novel liquid crystalline materials, pivotal for various high-tech applications (Beginn et al., 2000).

Organic Synthesis and Chemical Transformations

This compound is integral to organic synthesis, where it facilitates various chemical transformations. For instance, its derivatives are used in mix-and-heat benzylation of alcohols, showcasing its role in modifying alcohol functional groups to produce benzyl ethers efficiently (Poon & Dudley, 2006). Furthermore, it's involved in the Ir-catalyzed allylic amination and ring-closing metathesis, critical for synthesizing cyclic beta-amino alcohol derivatives, indicating its versatility in synthesizing complex cyclic structures (Lee et al., 2007).

Advanced Organic Synthesis and Medicinal Chemistry

The compound's derivatives play a crucial role in advanced organic synthesis and medicinal chemistry. For instance, they serve as important intermediates in organic synthesis, enabling the introduction of various functional groups and supporting the pharmaceutical industry and organic material development (We, 2015). The synthesis of novel 2H-Azirin-3-amine as a dipeptide synthon further demonstrates the compound's derivatives' significance in peptide synthesis, highlighting their role in creating complex bioactive molecules (Breitenmoser et al., 2001).

Future Directions

The future directions for research on this compound would depend on its properties and potential applications. Unfortunately, without more specific information about this compound, it’s difficult to predict future research directions .

properties

IUPAC Name

(2S,3S,4S,5R)-1-butyl-3,4,5-tris(phenylmethoxy)-2-(phenylmethoxymethyl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H45NO4/c1-2-3-24-39-25-36(41-27-32-18-10-5-11-19-32)38(43-29-34-22-14-7-15-23-34)37(42-28-33-20-12-6-13-21-33)35(39)30-40-26-31-16-8-4-9-17-31/h4-23,35-38H,2-3,24-30H2,1H3/t35-,36+,37-,38-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZPAABGOOAWABR-NAQJMGRXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1CC(C(C(C1COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCN1C[C@H]([C@@H]([C@H]([C@@H]1COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H45NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

579.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R,3R,4R,5S)-3,4,5-Tris(benzyloxy)-2-((benzyloxy)methyl)-1-butylpiperidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2R,3R,4R,5S)-3,4,5-Tris(benzyloxy)-2-((benzyloxy)methyl)-1-butylpiperidine
Reactant of Route 2
(2R,3R,4R,5S)-3,4,5-Tris(benzyloxy)-2-((benzyloxy)methyl)-1-butylpiperidine
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(2R,3R,4R,5S)-3,4,5-Tris(benzyloxy)-2-((benzyloxy)methyl)-1-butylpiperidine
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(2R,3R,4R,5S)-3,4,5-Tris(benzyloxy)-2-((benzyloxy)methyl)-1-butylpiperidine
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(2R,3R,4R,5S)-3,4,5-Tris(benzyloxy)-2-((benzyloxy)methyl)-1-butylpiperidine
Reactant of Route 6
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(2R,3R,4R,5S)-3,4,5-Tris(benzyloxy)-2-((benzyloxy)methyl)-1-butylpiperidine

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